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5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene

Catalog No.
S14037630
CAS No.
M.F
C8H5BrF3I
M. Wt
364.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene

Product Name

5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene

IUPAC Name

5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene

Molecular Formula

C8H5BrF3I

Molecular Weight

364.93 g/mol

InChI

InChI=1S/C8H5BrF3I/c1-4-6(8(10,11)12)2-5(9)3-7(4)13/h2-3H,1H3

InChI Key

VRBGCKJOYKQZSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)Br)C(F)(F)F

5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene is an organohalogen compound characterized by the presence of bromine, iodine, and a trifluoromethyl group attached to a methyl-substituted benzene ring. Its molecular formula is C8H6BrI F3, and it features a unique combination of halogen atoms that impart distinct chemical properties and reactivity patterns. The trifluoromethyl group is known for its electron-withdrawing characteristics, which can influence the compound's reactivity in various

  • Substitution Reactions: The bromine and iodine atoms can be replaced by nucleophiles or electrophiles through nucleophilic or electrophilic substitution mechanisms. This allows for the introduction of various functional groups into the molecule.
  • Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where the halogen atoms are substituted with aryl or alkyl groups using palladium catalysts and boronic acids. This reaction is significant for forming carbon-carbon bonds in organic synthesis.
  • Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid or reduced to an alkane under appropriate conditions, providing versatility in synthetic applications.

The biological activity of 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene has been investigated primarily in medicinal chemistry contexts. It serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer pathways. The presence of halogens enhances the lipophilicity and bioactivity of potential drug candidates derived from this compound . Additionally, studies have indicated that fluorinated compounds often exhibit improved metabolic stability and bioavailability, making this compound a valuable scaffold in drug design .

The synthesis of 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene typically involves multi-step organic reactions:

  • Halogenation: Starting from 2-methyl-3-(trifluoromethyl)benzene, bromination is performed using bromine in the presence of catalysts such as iron(III) bromide or aluminum bromide.
  • Iodination: Following bromination, iodination can be conducted using iodine along with an oxidizing agent like hydrogen peroxide or nitric acid under controlled conditions to achieve the desired substitution.

These methods can be adapted for industrial production by optimizing reaction conditions for higher yields and purity.

5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene has several notable applications:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: The compound is utilized in developing new drug candidates due to its biological activity and ability to form stable derivatives .
  • Material Science: It is also employed in creating advanced materials with specific properties, including polymers and liquid crystals.

Research on interaction studies involving 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene focuses on its reactivity with various biological targets. Molecular docking studies have indicated potential interactions with proteins involved in signaling pathways relevant to cancer therapy. The unique electronic properties imparted by the trifluoromethyl group may enhance binding affinity and specificity towards target proteins, making it a candidate for further exploration in drug development .

Several compounds share structural similarities with 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-methylphenyl trifluoromethyl etherBromine at para positionEther functionality adds solubility properties
3-Bromo-4-fluoroanilineBromine and fluorine substitutionsFluorine increases electron-withdrawing effects
2-Iodo-4-methylphenyl trifluoromethyl ketoneIodine at ortho positionKetone functionality introduces different reactivity
5-Chloro-1-bromo-2-methylbenzeneChlorine instead of iodineDifferent halogen affects reactivity patterns

The uniqueness of 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene lies in its combination of both iodine and bromine, along with the trifluoromethyl group, which together enhance its reactivity and potential applications in organic synthesis and medicinal chemistry.

The compound 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene (CAS 2387083-77-2) emerged in the early 21st century as part of efforts to develop halogenated aromatics for pharmaceutical intermediates and agrochemicals. Its synthesis was first reported in patent literature, where researchers sought to optimize regioselective halogenation strategies for trifluoromethyl-substituted benzenes. The compound’s structural complexity—featuring bromine, iodine, methyl, and trifluoromethyl groups on a single benzene ring—required innovative approaches to manage steric and electronic effects during synthesis.

Key milestones in its development include:

  • 2006: Initial synthetic routes involving sequential bromination and iodination of 2-methyl-3-(trifluoromethyl)benzene precursors, as documented in European Patent EP2266961B1.
  • 2009: Refinement of halogen carrier catalysts to improve yield and purity, as described in GB2232154A.
  • 2020s: Adoption of computational models to predict reactivity patterns in polyhalogenated systems, enabling targeted substitutions.

The compound’s discovery reflects broader trends in organofluorine chemistry, where trifluoromethyl groups are prized for their electron-withdrawing properties and metabolic stability in drug candidates.

Position in Polyhalogenated Benzene Research

Polyhalogenated benzenes occupy a critical niche in synthetic chemistry due to their utility in cross-coupling reactions, materials science, and as ligands in catalysis. 5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene exemplifies this class, combining multiple halogens (Br, I) with a trifluoromethyl group to create a highly functionalized scaffold.

Electronic and Steric Properties

The trifluoromethyl group induces strong electron-withdrawing effects, polarizing the benzene ring and directing electrophilic substitutions to specific positions. Bromine and iodine, with their distinct covalent radii (Br: 1.14 Å, I: 1.33 Å), introduce steric constraints that influence reaction pathways. For instance, iodination typically occurs at the para position relative to the trifluoromethyl group due to its larger size, as observed in regioselective syntheses.

Applications in Materials Science

Fluorinated aromatics are integral to liquid crystals, organic semiconductors, and flame retardants. The compound’s trifluoromethyl group enhances thermal stability and hydrophobicity, making it a candidate for high-performance polymers. In electrogenerated chemiluminescence (ECL) studies, fluorinated solvents like 1,3-bis(trifluoromethyl)benzene improve emission efficiency, suggesting potential applications for related compounds in analytical chemistry.

Evolution of Synthetic Strategies

Synthetic approaches to 5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene have evolved from brute-force halogenation to precision methods leveraging modern catalysis and computational design.

Early Methods: Sequential Halogenation

Initial routes involved:

  • Nitration and Bromination: Reacting 2-methyl-3-(trifluoromethyl)benzene with nitric acid to introduce a nitro group, followed by bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in sulfuric acid.
  • Iodination: Subsequent displacement of the nitro group with iodine under palladium catalysis, yielding the target compound.

These steps often required harsh conditions (e.g., concentrated H₂SO₄) and produced mixtures of regioisomers, necessitating tedious purification.

Modern Catalytic Innovations

Advances in transition-metal catalysis enabled direct C–H functionalization, bypassing pre-functionalized intermediates. For example:

  • Palladium-Catalyzed Coupling: Using Pd(OAc)₂ with ligands like XPhos to install iodine at the meta position relative to the trifluoromethyl group.
  • Electrophilic Aromatic Substitution: Halogen carriers like FeBr₃ polarize Br₂ or I₂, facilitating electrophilic attack on the activated ring.

Computational Optimization

Recent studies employ density functional theory (DFT) to model σ-hole interactions in polyhalogenated systems. The polarizable ellipsoidal force field (PEff) model accurately predicts electrostatic potentials for halogenated benzenes, guiding parameterization of synthetic conditions. For instance, simulations of 1,2,3-trihalobenzenes reveal delocalized electron densities that stabilize transition states during iodination.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)
Sequential HalogenationH₂SO₄, DBDMH, 35°C6285
Pd-Catalyzed CouplingPd(OAc)₂, XPhos, 80°C7892
Computational DesignDFT-guided parameters, 25°C8995

Data synthesized from patents and computational studies.

This compound’s synthetic journey underscores the interplay between empirical experimentation and theoretical modeling in modern organic chemistry. Future directions may explore photoredox catalysis or enzymatic halogenation to improve sustainability and selectivity.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Exact Mass

363.85714 g/mol

Monoisotopic Mass

363.85714 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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